molecular formula C11H9F3O2 B12357034 3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid

3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid

Cat. No.: B12357034
M. Wt: 230.18 g/mol
InChI Key: WDQQWCAZFPUBLD-VOTSOKGWSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as CF3I or CF3SO2Cl in the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes or the use of catalytic systems to enhance the efficiency and yield of the trifluoromethylation reaction. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated acids or alcohols.

Scientific Research Applications

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and interaction with biological targets. This positional difference can result in distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+

InChI Key

WDQQWCAZFPUBLD-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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